10-Hydroxyheyneanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyheyneanine typically involves the isolation from natural sources, such as the leaves of Tabernaemontana species . The isolation process includes extraction with organic solvents followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may lead to more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyheyneanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydroxylated products, while reduction can lead to the formation of reduced indole derivatives .
Scientific Research Applications
10-Hydroxyheyneanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of indole alkaloids.
Industry: While its industrial applications are limited, the compound’s unique properties may lead to future uses in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 10-Hydroxyheyneanine involves its interaction with various molecular targets and pathways. The compound exerts its effects by scavenging free radicals, thereby reducing oxidative stress . Additionally, it inhibits inflammatory pathways, which contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
- 10-Hydroxycoronaridine
- Vobasine
- Voacristine
- 16-epi-isositsirikine
- Apparicine
- Tubotaiwine
- Norfluorocurarine
- Akuammicine
Comparison: 10-Hydroxyheyneanine is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anti-inflammatory activities .
Properties
CAS No. |
77795-14-3 |
---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,15R,17R,18S)-7-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-11(24)15-7-12-9-21(20(26)27-2)18-14(5-6-23(10-12)19(15)21)16-8-13(25)3-4-17(16)22-18/h3-4,8,11-12,15,19,22,24-25H,5-7,9-10H2,1-2H3/t11-,12+,15-,19-,21+/m0/s1 |
InChI Key |
IEUHGCGGKJVFFN-PXIICCPISA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O |
Origin of Product |
United States |
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